![molecular formula C23H18ClN3O3 B2467792 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941982-49-6](/img/structure/B2467792.png)
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Lapatinib, which is a tyrosine kinase inhibitor and has been used in the treatment of breast cancer.
Scientific Research Applications
Synthesis and Pharmacological Activities
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide and related compounds have been extensively studied for their synthesis methods and potential pharmacological applications. These studies have highlighted the compound's relevance in the design and discovery of new therapeutic agents, particularly focusing on their analgesic, anti-inflammatory, and antimicrobial activities. For instance, the synthesis and evaluation of quinazolinyl acetamides have demonstrated significant analgesic and anti-inflammatory activities, with some compounds showing promising results compared to standard drugs like diclofenac sodium (Alagarsamy et al., 2015).
Antimicrobial Properties
Further research into quinazoline derivatives has explored their antimicrobial potential, leading to the development of compounds with significant activity against various bacterial and fungal strains. These studies not only provide insights into the structural requirements for antimicrobial efficacy but also open avenues for the development of novel antimicrobial agents (Patel & Shaikh, 2011; Rajasekaran & Rao, 2015).
Antidepressant and Anxiolytic Effects
Moreover, the anxiolytic and antidepressant properties of quinazoline acetanilide derivatives have been investigated, revealing that certain derivatives exhibit pronounced effects in this regard. These findings suggest the potential for developing new therapeutic options for anxiety and depression, highlighting the importance of quinazoline derivatives in medicinal chemistry (Tyurenkov et al., 2013).
Anti-Cancer Potential
The exploration of quinazoline compounds has also extended to their anticancer properties, with some derivatives demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models. This research underscores the potential of quinazoline derivatives as a basis for developing new anticancer agents, particularly those capable of crossing the blood-brain barrier and targeting brain tumors (Sirisoma et al., 2009).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-10-8-17(9-11-18)25-21(28)14-27-20-12-7-16(24)13-19(20)22(26-23(27)29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNPXXUCHHKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
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